molecular formula C5H4ClN5O B13096405 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one CAS No. 15129-01-8

8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one

Cat. No.: B13096405
CAS No.: 15129-01-8
M. Wt: 185.57 g/mol
InChI Key: KUKJEFXPECNHOR-UHFFFAOYSA-N
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Description

8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amino groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

15129-01-8

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

8-amino-7-chloro-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one

InChI

InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-5(12)10-11(4)1-8-3/h1H,7H2,(H,10,12)

InChI Key

KUKJEFXPECNHOR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C2=NC(=O)NN21)N)Cl

Origin of Product

United States

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